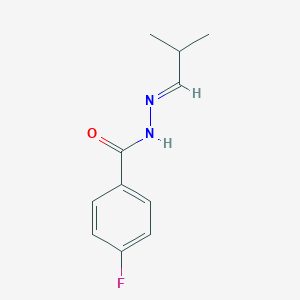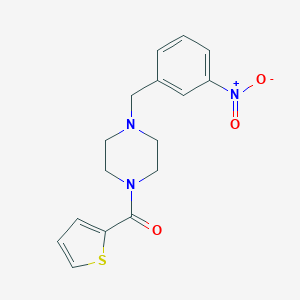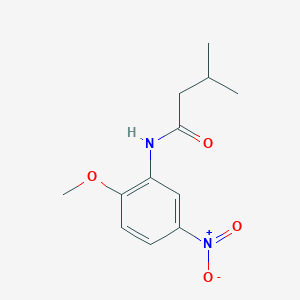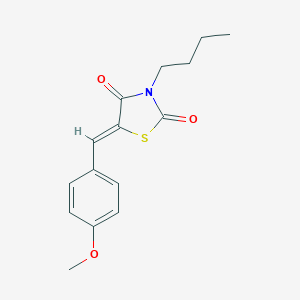![molecular formula C17H10N2O2 B229696 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
作用機序
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including in the brain and immune system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inducing apoptosis (cell death) in cancer cells. It has also been shown to modulate the immune system and improve neurological function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 in lab experiments is its well-established mechanism of action and pharmacology. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that its effects can be variable depending on the experimental conditions and the specific disease model being studied.
将来の方向性
There are several potential future directions for research on 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2. One area of interest is its potential use as a therapeutic agent for neurological disorders, particularly epilepsy and multiple sclerosis. Another area of interest is its potential anti-cancer properties, which could be further explored in preclinical and clinical studies. Additionally, there is a need for more studies to understand the long-term effects and safety profile of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2.
合成法
The synthesis of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 involves several steps, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 1,3-dimethyl-2-imidazolidinone to form the final product.
科学的研究の応用
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. It has also been studied for its potential anti-inflammatory, analgesic, and anti-cancer properties.
特性
分子式 |
C17H10N2O2 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
1-(pyridine-3-carbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H10N2O2/c20-16(12-6-3-9-18-10-12)19-14-8-2-5-11-4-1-7-13(15(11)14)17(19)21/h1-10H |
InChIキー |
CLACDDAWBPYPHD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)

![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)

![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)

